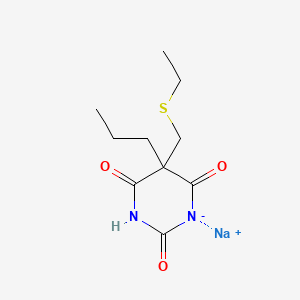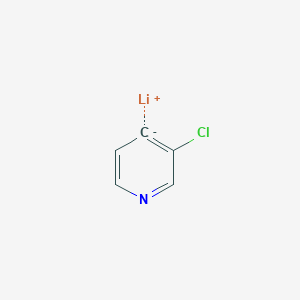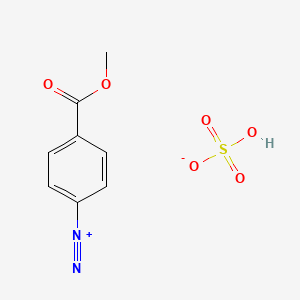
2,5-Dimethylhex-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes containing a hydroxyl group. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-1-en-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 2,5-dimethylhex-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the double bond in the precursor molecules.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhex-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethylhex-4-en-3-ol
- 2,2-Dimethylhex-5-en-1-ol
- 3,5-Dimethyl-1-hexyn-3-ol
Comparison: 2,5-Dimethylhex-1-en-3-ol is unique due to its specific structural arrangement, which includes a double bond and two methyl groups on a hexane chain This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds
Eigenschaften
CAS-Nummer |
77722-56-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,5-dimethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6,8-9H,3,5H2,1-2,4H3 |
InChI-Schlüssel |
HKYNMDHHMMRJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)




![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
